

# Technical Monograph: Analytical Characterization of 1-(3-Chlorophenyl)imidazole

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799

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H

CIN

| MW: 178.62 g/mol

## Executive Summary

**1-(3-Chlorophenyl)imidazole** represents a classic N-arylimidazole scaffold. Its structural integrity is defined by the meta-chlorine substitution on the phenyl ring, which imparts unique electronic properties compared to its para-substituted analogs. This guide provides a validated analytical framework for identifying this compound, distinguishing it from regioisomers (e.g., 1-(4-chlorophenyl)imidazole), and understanding its fragmentation behavior in mass spectrometry.

## Synthesis & Sample Origin

To understand the impurity profile often seen in spectra (e.g., trace copper or ligand signals), one must understand the synthesis. The industrial standard for generating this scaffold is the Ullmann-type N-arylation.

## Optimized Protocol (Ullmann Coupling)

- Reagents: Imidazole (1.2 eq), 1-Bromo-3-chlorobenzene (1.0 eq).

- Catalyst: CuI (10 mol%).
- Ligand: L-Proline or 1,10-Phenanthroline (20 mol%).
- Base: Cs

CO

(2.0 eq).

- Solvent: DMSO or DMF, 110°C, 24h.

Mechanistic Insight: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, followed by ligand exchange with imidazole and reductive elimination.

## Mass Spectrometry Analysis

The mass spectral signature of **1-(3-Chlorophenyl)imidazole** is dominated by the chlorine isotope pattern and the stability of the heteroaromatic ring.

## Experimental Parameters

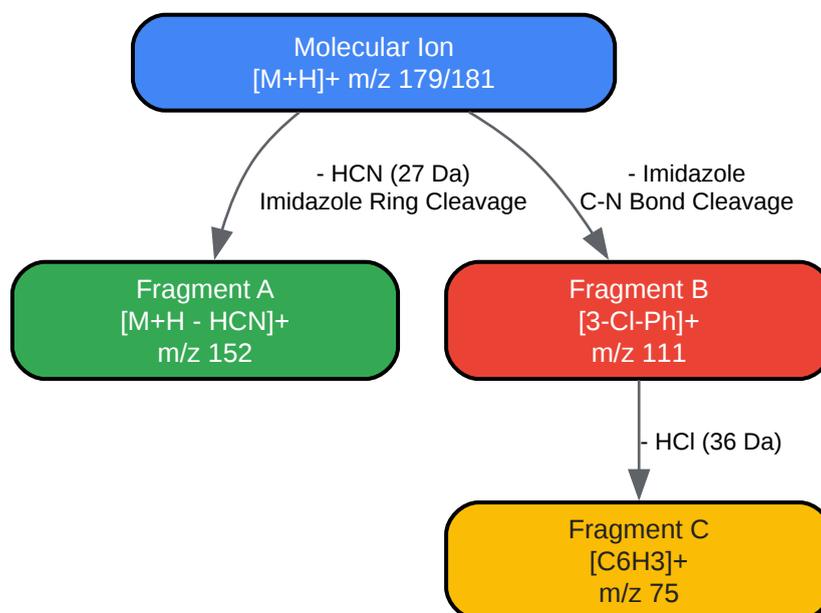
- Ionization: Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).
- Source Temp: 200°C.
- Capillary Voltage: 3.5 kV.

## Fragmentation Logic & Data

The molecular ion is stable, but high-energy collisions induce characteristic cleavages. The primary pathway involves the ejection of neutral HCN from the imidazole ring, a hallmark of N-heterocycles.

m/z (Ion)	Relative Abundance (%)	Assignment	Fragment Structure
179.0	100	[M+H] ( Cl)	Protonated Molecular Ion
181.0	33	[M+H] ( Cl)	Cl Isotope Peak
152.0	~45	[M+H - HCN]	Loss of Imidazole C2-N3
111.0	~20	[C H Cl]	Chlorophenyl cation (N-C bond cleavage)
75.0	~10	[C H ]	Benzyne-like fragment (loss of Cl)

## Fragmentation Pathway Diagram



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Figure 1: ESI+ Fragmentation pathway showing primary loss of HCN and C-N bond cleavage.

## NMR Spectroscopy Analysis

The

$^1H$  NMR spectrum is complex due to the meta-substitution, which destroys the symmetry of the phenyl ring, creating four distinct aromatic signals for the phenyl group plus the three imidazole protons.

## Experimental Parameters

- Frequency: 400 MHz ( $^1H$ ), 100 MHz ( $^{13}C$ ).
- Solvent:  $CDCl_3$  (Reference: 7.26 ppm).
- Concentration: 10 mg/mL.

## H NMR Data Assignment

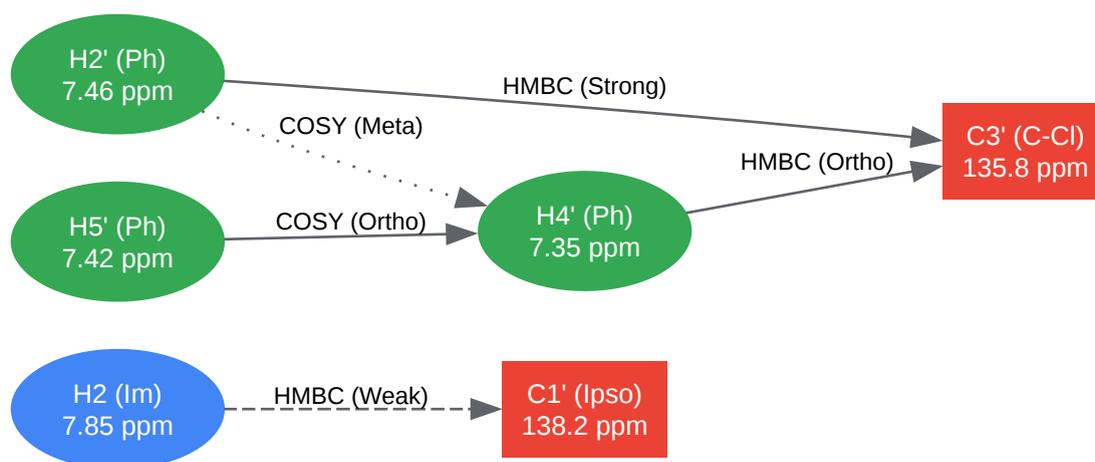
Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Logic
H2 (Im)	7.85	s (br)	-	Most deshielded; between two nitrogens.
H2' (Ph)	7.46	t (fine)	2.0	Isolated singlet-like; flanked by N and Cl.
H5' (Ph)	7.42	t	8.0	Meta to both substituents; pseudo-triplet.
H4' (Ph)	7.35	ddd	8.0, 2.0, 1.0	Ortho to Cl, Para to N.
H6' (Ph)	7.28	ddd	8.0, 2.0, 1.0	Ortho to N, Para to Cl.
H4/H5 (Im)	7.22 - 7.18	m	-	Imidazole backbone protons (often overlap).

## C NMR Data Assignment

Position	Shift (ppm)	Assignment Logic
C2 (Im)	135.5	Between two nitrogens (N=C-N).
C1' (Ph)	138.2	Ipsso carbon attached to Nitrogen.
C3' (Ph)	135.8	Ipsso carbon attached to Chlorine.
C5' (Ph)	131.0	Meta carbon (furthest from substituents).
C4/C5 (Im)	130.5 / 118.2	Imidazole backbone.
C2'/C4'/C6'	121.0 - 129.0	Remaining aromatic carbons.

## NMR Correlation & Assignment Logic

The following diagram illustrates the COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations used to confirm the regiochemistry.



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Figure 2: Key NMR correlations. H2' is the diagnostic proton for the 3-chloro substitution pattern, showing HMBC coupling to the C-Cl carbon.

## Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three common impurities interfere with the spectra described above:

- Bis-arylation: 1,3-bis(3-chlorophenyl)imidazolium salt. Detection: New set of downfield signals in

<sup>1</sup>H NMR (>9.0 ppm for H<sub>2</sub>).

- Copper Residues: Paramagnetic broadening of the imidazole H<sub>2</sub> and H<sub>4</sub>/H<sub>5</sub> signals. Remediation:<sup>[1]</sup> Wash with EDTA or NH

OH.

- Starting Material: 1-Bromo-3-chlorobenzene. Detection: Distinctive aromatic pattern, lack of imidazole signals.

## References

- Ullmann-Type Coupling Protocols
  - Xi, Z., et al. (2005). "A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations." *The Journal of Organic Chemistry*.
  - [\[Link\]](#)
- General Imidazole NMR Data
  - Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.
  - [\[Link\]](#)
- Mass Spectrometry of N-Heterocycles
  - NIST Chemistry WebBook, SRD 69. "Imidazole Mass Spectrum."<sup>[2][3][4]</sup>
  - [\[Link\]](#)
- CAS Registry Data

- CAS Common Chemistry. "1-(3-Chlorophenyl)-1H-imidazole (CAS 51581-52-3)."
- [\[Link\]](#)

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